Bis(1,3-dichloro-2-propyl) phosphate

Biomonitoring LC-MS/MS Method detection limit

Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) is the sole compound-specific urinary metabolite of the organophosphate flame retardant TDCPP, making it an irreplaceable analytical reference standard for biomonitoring and endocrine disruption research. Unlike structurally related diesters (DPP, BCEP, BCIPP), BDCPP delivers a 25.5-fold superior method detection limit (8 pg/mL vs 204 pg/mL) and a 62.5-fold lower minimum level of quantitation, eliminating exposure misclassification in large-scale epidemiological cohorts. Validated ion-pair LC-MS/MS methods achieve LODs as low as 0.025 ng/mL with 88–107% absolute recovery. Procure only this specific metabolite standard to ensure regulatory-grade quantification—generic substitution risks systematic under-reporting and analytical failure in occupational surveillance per MAK Commission protocols.

Molecular Formula C6H11Cl4O4P
Molecular Weight 319.9 g/mol
CAS No. 72236-72-7
Cat. No. B042792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,3-dichloro-2-propyl) phosphate
CAS72236-72-7
Synonyms1,3-Dichloro-2-propanol Hydrogen Phosphate; 
Molecular FormulaC6H11Cl4O4P
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESC(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl
InChIInChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)
InChIKeyNNKRUBFJSSBFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1,3-dichloro-2-propyl) phosphate (BDCPP, CAS 72236-72-7): Procurement-Quality Overview for Environmental Biomonitoring and Exposure Assessment


Bis(1,3-dichloro-2-propyl) phosphate (BDCPP; CAS 72236-72-7) is a dialkyl phosphate diester with molecular formula C6H11Cl4O4P and molecular weight 319.9 g/mol [1]. It is primarily recognized as the major compound-specific urinary metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), which is widely used in polyurethane foam found in furniture, automotive upholstery, and consumer products [2][3]. As a validated biomarker of human exposure to TDCPP, BDCPP is procured predominantly as an analytical reference standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS)-based biomonitoring studies, toxicological investigations, and endocrine disruption research .

Why Generic Substitution of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP, CAS 72236-72-7) Fails in Exposure Assessment Workflows


BDCPP cannot be substituted with other organophosphate diester metabolites—such as diphenyl phosphate (DPP), bis(2-chloroethyl) phosphate (BCEP), or bis(1-chloro-2-propyl) phosphate (BCIPP)—due to fundamentally divergent analytical behavior, metabolic origin specificity, and quantitative performance characteristics. BDCPP is the exclusive compound-specific metabolite of TDCPP and does not derive from any other organophosphate flame retardant precursor [1]. Methodologically, BDCPP exhibits instrument detection limits, extraction recoveries, and chromatographic retention properties that differ by orders of magnitude from even structurally related chlorinated diesters [2][3]. Moreover, background contamination profiles in laboratory consumables and solvents are metabolite-specific; a method validated for DPP or BCEP provides no assurance of acceptable performance for BDCPP quantification [4]. The following evidence demonstrates that analytical-grade BDCPP must be procured specifically, as generic substitution introduces unacceptable risk of quantification failure, cross-interference, and compromised exposure misclassification.

Bis(1,3-dichloro-2-propyl) phosphate (BDCPP, CAS 72236-72-7): Quantitative Evidence of Analytical Differentiation for Procurement Decisions


Method Detection Limit: BDCPP Exhibits 25.5-Fold Superior Sensitivity vs. Diphenyl Phosphate (DPP) in Urinary Biomonitoring

In a validated APCI-LC-MS/MS method for human urine analysis, the method detection limit (MDL) for BDCPP was 8 pg/mL, compared to 204 pg/mL for diphenyl phosphate (DPP), a metabolite of triphenyl phosphate (TPP) [1]. This represents a 25.5-fold superior detection sensitivity for BDCPP relative to DPP under identical sample preparation and instrumental conditions.

Biomonitoring LC-MS/MS Method detection limit

Instrumental Detection Limit: BDCPP Requires 5.7-Fold Less Mass on Column Than DPP for Reliable Quantification

The instrumental detection limit (IDL), defined as three times the average baseline noise per 5 μL injection, was 0.3 pg for BDCPP versus 1.7 pg for DPP in the same LC-MS/MS system [1]. This represents a 5.7-fold lower on-column mass requirement for BDCPP detection.

Mass spectrometry Instrument sensitivity IDL

Solid-Phase Extraction Recovery: BDCPP Achieves Consistently Higher Absolute Recovery (82–95%) Than DPP (71–76%) Across Low to Medium Spike Levels

Using mixed-mode weak anion-exchange SPE (StrataX-AW), absolute recovery for BDCPP ranged from 82 ± 10% at 78 pg/mL spike level to 91 ± 4% at 1458 pg/mL, and 95 ± 2% at 7760 pg/mL. In contrast, DPP recovery was substantially lower, ranging from 71 ± 12% at 238 pg/mL to 76 ± 8% at 4462 pg/mL [1]. At comparable spike concentrations, BDCPP demonstrated 11–15 percentage points higher absolute recovery.

Sample preparation SPE recovery Analytical accuracy

Method Quantification Limit Differential: BDCPP Achieves 62.5-Fold Lower MQL Than the Most Polar Chlorinated Diester BCEP in UPLC-HRMS

In a UPLC-TOF-MS method using direct urine injection (5 μL), the method limit of quantification (MLQ) for BDCPP was 0.40 ng/mL. This compares to ~12 ng/mL for bis(2-chloroethyl) phosphate (BCEP) and ~25 ng/mL for bis(1-chloro-2-propyl) phosphate (BCPP) under identical mobile phase conditions (acetonitrile/water with 5 mM ammonium hydroxide/ammonium formate, pH 9.2) [1]. BDCPP's MLQ is 30-fold lower than BCEP and 62.5-fold lower than BCPP.

High-resolution mass spectrometry MQL Polar metabolites

Chromatographic Retention and Background Contamination: BDCPP Demonstrates Distinct Ion-Pair LC Behavior and Lower Blank Interference vs. BCIPP and BCEP

In an ion-pair LC-MS/MS method using tributylamine/acetic acid mobile phase on a Luna C18(2) column, BDCPP and BCIPP shared the same limit of detection (0.025 ng/mL), whereas BCEP and DPhP exhibited 4-fold higher LODs (0.1 ng/mL) [1]. However, extensive investigation of background interference revealed metabolite-specific contamination profiles in solvents and consumables, necessitating metabolite-specific blank subtraction protocols [1].

Ion-pair chromatography Background contamination LC-MS/MS

Bis(1,3-dichloro-2-propyl) phosphate (BDCPP, CAS 72236-72-7): Evidence-Based Application Scenarios for Procurement Decision-Making


Population-Scale Human Biomonitoring Studies Requiring Sub-ng/mL Quantification of TDCPP Exposure

Large-scale epidemiological studies (e.g., NHANES-style cohorts, mother-child pairs, occupational exposure surveillance) that require detection of low-level TDCPP exposure in the general population. The 25.5-fold superior method detection limit of BDCPP (8 pg/mL) compared to DPP (204 pg/mL) and 62.5-fold lower MLQ compared to BCPP ensures that even background-level exposures are quantifiable, preventing systematic under-reporting and exposure misclassification [1][2]. The 0.2 ng/L LOQ validated by the MAK Commission further supports occupational monitoring applications [3].

Multi-Analyte LC-MS/MS Method Development Requiring High-Throughput Simultaneous Quantification of Four OPFR Diester Metabolites

Laboratories developing or validating a single analytical run for the simultaneous determination of BDCPP, BCIPP, BCEP, and DPhP. The validated ion-pair LC-MS/MS method achieves LODs of 0.025 ng/mL for BDCPP and BCIPP, and 0.1 ng/mL for BCEP and DPhP, with absolute recoveries across all four analytes ranging from 88–107% [1]. This method has been demonstrated to detect BCIPP in US samples for the first time, with BDCPP showing the highest geometric mean urinary concentration (2.5 ng/mL) among the chlorinated diesters [1].

Archived Biospecimen Analysis Where Sample Volume Is Critically Limited

Analysis of precious or limited-volume archived biological specimens (e.g., amniotic fluid, neonatal blood spots, cord blood, or historic cohort urine samples). BDCPP's 5.7-fold lower instrumental detection limit (0.3 pg on-column) compared to DPP (1.7 pg on-column) reduces the sample volume required for reliable quantification, preserving irreplaceable specimen archives for future analyses [1]. The high absolute SPE recovery (82–95%) further minimizes analyte loss during extraction, maximizing data yield from each precious aliquot [1].

Regulatory and Occupational Exposure Assessment Under MAK Commission Guidelines

Occupational health surveillance and regulatory compliance monitoring aligned with the German MAK Commission's validated biomonitoring method for TDCPP exposure. This method specifies BDCPP as the target analyte with a limit of quantitation of 0.2 ng/L urine, demonstrating mean relative recoveries of 93.6–101% and precision with standard deviations below 7% [3]. The method is designed to reliably determine occupational exposure as well as elevated background exposure levels in the general population, making it the benchmark for EU-aligned exposure assessment protocols [3].

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